molecular formula C20H17N3O3 B6069549 4-(1,3-benzodioxol-5-yl)-3-methyl-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

4-(1,3-benzodioxol-5-yl)-3-methyl-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No. B6069549
M. Wt: 347.4 g/mol
InChI Key: BKDMXMJWVWDWJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones involves a one-pot strategy from pyrazolo[3,4-b]pyridin-6-ones, obtained by reacting 5-aminopyrazoles with 4-arylidene-2-phenyloxazol-5(4H)-ones (azlactones) under solvent-free conditions .


Chemical Reactions Analysis

The chemical reactions involving this compound are not specifically mentioned in the available literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would typically include its molecular weight, solubility, melting point, boiling point, and spectral data (IR, NMR, MS). Unfortunately, specific physical and chemical properties for this compound are not available .

Scientific Research Applications

Neuroscience Research

This compound’s structure suggests it could interact with various neurotransmitter systems. Similar compounds have been studied for their effects on monoaminergic systems, where they bind to dopamine, serotonin, and norepinephrine transporters and inhibit the reuptake of these neurotransmitters . This application is crucial for understanding psychiatric disorders and developing new treatments.

Cancer Research

Compounds with the 1,3-benzodioxol moiety have shown activity against various cancer cell lines. A series of 1-benzo[1,3]dioxol-5-yl-indoles, which share a part of the core structure with our compound of interest, have been synthesized and evaluated for their anticancer activity against prostate, pancreatic, and acute lymphoblastic leukemia cancer cell lines . This suggests potential applications in designing anticancer drugs.

Toxicology

Due to the structural similarities with synthetic cathinones, this compound could be used in toxicological studies to understand the effects of new psychoactive substances and their metabolites on human health .

Drug Policy and Regulation

Research into compounds like 4-(1,3-benzodioxol-5-yl)-3-methyl-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one can inform drug policy and regulation. Studies on its effects and potential for abuse can lead to its classification as a controlled substance, as has happened with similar compounds .

Mechanism of Action

The mechanism of action of this compound is not explicitly mentioned in the available literature .

Safety and Hazards

The safety and hazards associated with this compound are not specifically mentioned in the available literature .

Future Directions

The future directions for research on this compound could include further exploration of its potential biological activities, optimization of its synthesis, and detailed investigation of its physical and chemical properties .

properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-3-methyl-1-phenyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3/c1-12-19-15(13-7-8-16-17(9-13)26-11-25-16)10-18(24)21-20(19)23(22-12)14-5-3-2-4-6-14/h2-9,15H,10-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKDMXMJWVWDWJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(CC(=O)N2)C3=CC4=C(C=C3)OCO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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